4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine

Antimalarial Kinase Inhibition Dual Inhibitor

4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine (CAS: 477863-69-7) is a 2,4,5-trisubstituted pyrimidine derivative of the formula C15H17N3O2 (MW: 271.31). It features a methoxy group at the 5-position, a phenyl group at the 2-position, and a morpholine moiety at the 4-position.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 477863-69-7
Cat. No. B2848891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine
CAS477863-69-7
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCOC1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C15H17N3O2/c1-19-13-11-16-14(12-5-3-2-4-6-12)17-15(13)18-7-9-20-10-8-18/h2-6,11H,7-10H2,1H3
InChIKeyVPTBMLQGILUOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine (CAS: 477863-69-7) – Chemical Identity and Procurement Baseline


4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine (CAS: 477863-69-7) is a 2,4,5-trisubstituted pyrimidine derivative [1] of the formula C15H17N3O2 (MW: 271.31) . It features a methoxy group at the 5-position, a phenyl group at the 2-position, and a morpholine moiety at the 4-position . The compound is a synthetic intermediate and research scaffold in medicinal chemistry , and is classified within the broader chemotype of morpholino-pyrimidines, which are known for their activity as kinase inhibitors [2].

Critical Substitution Risks with 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine Analogs


Generic substitution among pyrimidine derivatives within the same class is highly inadvisable due to profound structure-activity relationship (SAR) sensitivity. For instance, while the core 2-phenylpyrimidin-4-yl morpholine scaffold is present in several analogs, subtle changes in peripheral substituents result in orders-of-magnitude differences in biological potency and selectivity . Replacing a 5-methoxy group with a 6-ethylsulfanyl group shifts the reported activity from antiplasmodial kinase inhibition to antifungal efflux pump inhibition, with EC50 values differing by more than three orders of magnitude [1]. Similarly, within the morpholino-pyrimidine class, minor structural variations can drastically alter the selectivity profile between PI3K and mTOR, a critical factor for avoiding off-target effects [2]. Therefore, selection of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine must be driven by the specific quantitative evidence linked to its unique substitution pattern rather than general class assumptions.

Quantitative Differentiation Evidence for 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine


Inhibition of Plasmodial Kinases PfGSK3 and PfPK6: A Dual-Targeting Profile

Compounds based on the 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine scaffold have been identified as potent dual inhibitors of the essential plasmodial kinases PfGSK3 and PfPK6, with activity in the nanomolar range . This scaffold provides a starting point for achieving dual inhibition, which is a challenging therapeutic objective. As a class-level inference, the dual inhibition profile of this scaffold contrasts with that of the unrelated but highly optimized dual inhibitor PfGSK3/PfPK6-IN-1, which demonstrates IC50 values of 97 nM and 8 nM for PfGSK3 and PfPK6, respectively .

Antimalarial Kinase Inhibition Dual Inhibitor

Procurement Purity Specification and Comparative Quality Assurance

A defined minimum purity specification of 95% is established by a commercial supplier for 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine . This specification provides a baseline for procurement quality control, enabling researchers to account for and control potential variability arising from impurities in downstream assays.

Chemical Synthesis Quality Control Procurement Specification

Structural Specificity for PI3K/mTOR Kinase Inhibitor Scaffolds

Morpholino-pyrimidines, as a general class, are well-established scaffolds for developing inhibitors of mTOR and PI3K, two clinically validated oncology targets [REFS-1, REFS-2]. The 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine structure falls within the broad Markush claims of patents covering this therapeutic class [2]. While no direct activity data is available for this specific compound, the class-level inference suggests it holds potential for exploration in oncology programs targeting these pathways. As a benchmark, the highly optimized clinical candidate GNE-477, a related pyrimidine-based compound, achieves picomolar to low nanomolar inhibition of PI3Kα (IC50 = 4 nM) and mTOR (Ki app = 21 nM) .

Cancer Kinase Inhibitor PI3K/mTOR

Recommended Research Applications for 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine


Antimalarial Drug Discovery: PfGSK3/PfPK6 Dual Inhibitor Lead Optimization

This compound is most appropriately deployed as a core scaffold for a medicinal chemistry lead optimization program targeting novel antimalarial mechanisms. Given its reported potential as a dual inhibitor of PfGSK3 and PfPK6 , it is suited for systematic structure-activity relationship (SAR) studies. Researchers should procure this compound to synthesize and screen focused libraries of analogs, with the goal of improving dual kinase potency (towards the nanomolar benchmark set by compounds like PfGSK3/PfPK6-IN-1 ), enhancing antiplasmodial efficacy in blood-stage assays, and reducing mammalian cell cytotoxicity.

Chemical Biology Probe for PI3K/mTOR Pathway Exploration

As a member of the morpholino-pyrimidine class [REFS-1, REFS-2], 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine can serve as a starting point for the development of chemical biology probes to interrogate PI3K and mTOR signaling pathways. In this scenario, the compound would be used in an initial round of analog synthesis and biochemical screening to establish a preliminary SAR. The objective is not to find a clinical candidate directly, but to generate a series of tool compounds with varying selectivity and potency profiles to dissect pathway biology in cellular models.

Synthetic Methodology Development on a Privileged Pyrimidine Core

The compound's 2,4,5-trisubstituted pyrimidine core presents a valuable substrate for developing or validating novel synthetic methodologies. Its multiple functional handles (a morpholine at C4, a methoxy at C5, and a phenyl at C2) offer distinct sites for regioselective modifications, such as cross-coupling reactions or nucleophilic aromatic substitutions. Researchers can use this specific compound as a model system to demonstrate the scope and limitations of new synthetic transformations, leveraging the established ≥95% purity specification to ensure reliable and interpretable results from the methodological studies.

Quote Request

Request a Quote for 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.